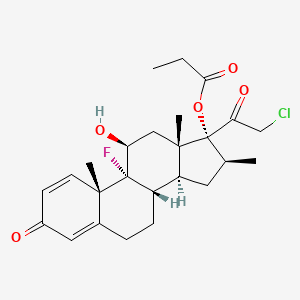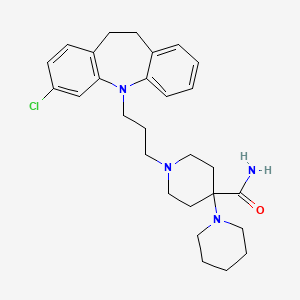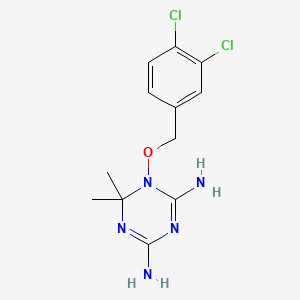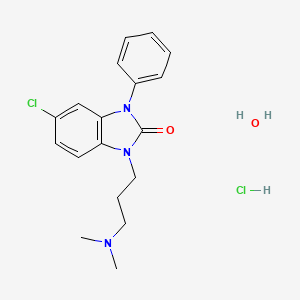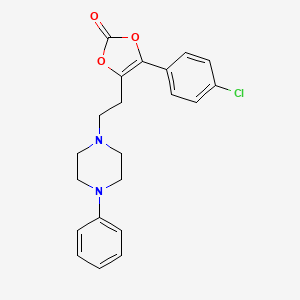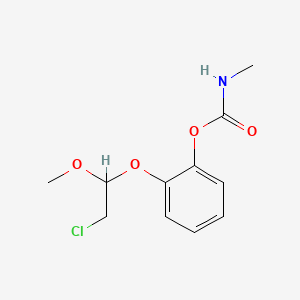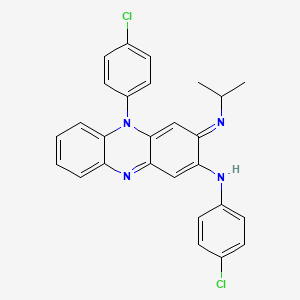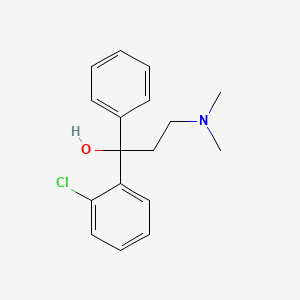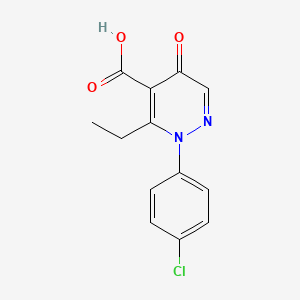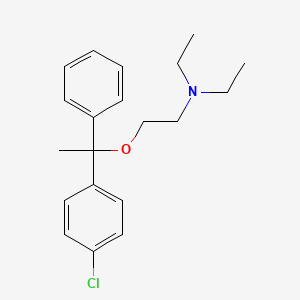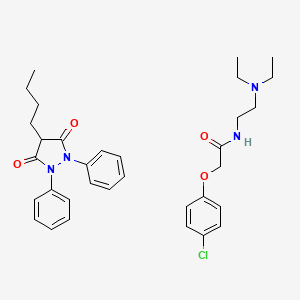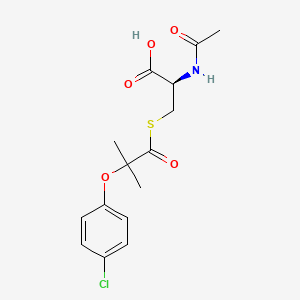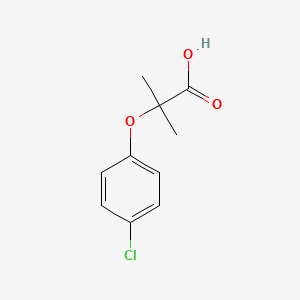![molecular formula C18H19ClN4O2 B1669267 1-(4-Amino-7-(3-hydroxypropyl)-5-(p-tolyl)-7h-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethanone CAS No. 821794-90-5](/img/structure/B1669267.png)
1-(4-Amino-7-(3-hydroxypropyl)-5-(p-tolyl)-7h-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethanone
Vue d'ensemble
Description
The compound “1-(4-Amino-7-(3-hydroxypropyl)-5-(p-tolyl)-7h-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethanone” is a complex organic molecule. It contains a p-tolyl group, which is a group derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 4-position . The molecule also contains a pyrrolo[2,3-d]pyrimidin-6-yl group and a 3-hydroxypropyl group .
Molecular Structure Analysis
The molecular formula of this compound is C18H19ClN4O2 . It contains several functional groups, including an amino group, a hydroxypropyl group, and a p-tolyl group . The exact three-dimensional structure would depend on the specific arrangement and connectivity of these groups within the molecule .Physical And Chemical Properties Analysis
The compound has a molar mass of 358.82 g/mol. It’s predicted to have a density of 1.39±0.1 g/cm3, a melting point of 170-172°C, and a boiling point of 647.5±55.0°C. It’s soluble in chloroform and methanol .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Synthesis of Pyrrolo[2,3-d]pyrimidines : This compound is involved in the synthesis of various pyrrolo[2,3-d]pyrimidines, which have been studied for their chemical properties and reactions. For instance, the interaction of similar compounds with reagents like acetic anhydride, formamide, and others has been explored (Abdel-Mohsen, 2005).
Antimicrobial and Antiviral Activities
- Antifungal and Antibacterial Activity : Compounds derived from pyrrolo[2,3-d]pyrimidines have shown potential in antimicrobial activities. Some have been evaluated for their antifungal and antibacterial properties, indicating their relevance in developing new antimicrobial agents (Abdel-Mohsen, 2005).
- Antiviral Properties : Certain derivatives, particularly those related to 7-deazaguanosine, exhibit selective inhibitory activities against viruses like HSV1 and HSV2 in cell culture (Legraverend et al., 1985).
Potential in Nucleoside Synthesis
- Synthesis of Nucleosides : The compound is significant in the synthesis of nucleosides. Routes involving its derivatives can lead to the efficient synthesis of guanine nucleosides, which are important in the field of pharmaceuticals and biochemistry (Wang & Gold, 2009).
Drug Development and Biological Activities
- Development of Biological Active Compounds : The synthesis of new derivatives of pyrrolo[2,3-d]pyrimidine is crucial in exploring potential biologically active compounds. These derivatives are studied for their reaction featuresand potential applications in drug development (Zinchenko et al., 2018).2. Inhibitory Activity on Enzymes : Isomeric compounds of pyrrolo[2,3-d]pyrimidine have been found to inhibit enzymes like xanthine oxidase, which is significant for therapeutic applications (Seela et al., 1984).
Synthesis and Structural Studies
- Structural Assignment and Synthesis : Research has been conducted on the synthesis and structural assignment of various pyrrolo[2,3-d]pyrimidine derivatives. This includes studies on their synthesis processes and molecular structures, which are essential for understanding their chemical behavior and potential applications (Kim & Santilli, 1969).
- Tricyclic Purine Analogues Synthesis : The compound also plays a role in the synthesis of tricyclic purine analogues, which are important in medicinal chemistry for developing new therapeutic agents (Williams & Brown, 1995).
Propriétés
IUPAC Name |
1-[4-amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-6-yl]-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2/c1-11-3-5-12(6-4-11)14-15-17(20)21-10-22-18(15)23(7-2-8-24)16(14)13(25)9-19/h3-6,10,24H,2,7-9H2,1H3,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELFTNQHGSITLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N(C3=NC=NC(=C23)N)CCCO)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586567 | |
| Record name | 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-chloroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-7-(3-hydroxypropyl)-5-(p-tolyl)-7h-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethanone | |
CAS RN |
821794-90-5 | |
| Record name | 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-chloroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3S,4S,5S)-5-[1,2-bis[(4-chlorophenyl)methoxy]ethyl]-2-ethoxy-4-propoxyoxolan-3-ol](/img/structure/B1669186.png)
